Platanoside
Overview
Description
Platanoside is a natural compound found in the leaves and trunk bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and bactericidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Platanoside is synthesized in plants as part of their natural metabolic processes. The preparation involves extracting the compound from the trunk bark or leaves of Platanus orientalis. The aqueous ethanol extract of the trunk bark is fractionated according to the polarity of the organic solvents to produce fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins. Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of advanced chromatography and filtration methods to ensure high purity and yield of the compound. The use of ethanol as a solvent is common due to its efficiency in extracting proanthocyanidins from plant materials .
Chemical Reactions Analysis
Types of Reactions: Platanoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Alkaline cleavage of this compound produces phloroglucinol and protocatechoic acid. Hydrolysis not only cleaves interflavane bonds but also decomposes the pyran heterocycle of flavan-3-ol units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or alkaline conditions are employed to hydrolyze this compound.
Major Products Formed: The major products formed from the reactions of this compound include phloroglucinol, protocatechoic acid, and various flavan-3-ol derivatives.
Scientific Research Applications
Platanoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of proanthocyanidins.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Mechanism of Action
Platanoside exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits regulatory enzymes and transcription factors involved in inflammation.
Antibacterial Activity: Binds to bacterial enzymes such as enoyl-ACP reductase and penicillin-binding proteins, inhibiting bacterial growth
Comparison with Similar Compounds
Platanoside is unique among proanthocyanidins due to its specific glycosylation pattern and molecular structure. Similar compounds include:
Catechin: A flavan-3-ol with antioxidant properties.
Epicatechin: Another flavan-3-ol with similar properties to catechin.
Procyanidin B2: A dimeric proanthocyanidin with antioxidant and anti-inflammatory properties
This compound stands out due to its higher molecular weight and complex structure, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIBACORRUGAC-FIFPDCARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-25-7 | |
Record name | Platanoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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